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molecular formula C14H12ClNO3 B8401589 5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid

5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid

Cat. No. B8401589
M. Wt: 277.70 g/mol
InChI Key: ZWUBGDPUVGOZMR-UHFFFAOYSA-N
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Patent
US05721347

Procedure details

A suspension of 3.06 g. (0.01 mole) of ethyl-5-(ρ-chlorobenzoyl)-1-methylpyrrole-2-acetate in 25 ml. of 0.5N sodium hydroxide is refluxed for 30 minutes. About two-thirds of this solution is cooled, washed with ether, and then acidified with dilute hydrochloric acid. The resulting solid precipitate is collected by filtration, dried and recrystallized from ethanol-water to give the product, 5-(ρ-chlorobenzoyl)-1-methylpyrrole-2-acetic acid; M.P. 189°-191° C. Upon recrystallization from ethanol-water, the melting point is 188°-190° C. The other one-third of the solution is cooled in an ice-bath whereupon the yellow sodium salt of the acid is precipitated and collected by filtration.
Name
ethyl-5-(ρ-chlorobenzoyl)-1-methylpyrrole-2-acetate
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH2:5][C:6]1[N:7]([CH3:20])[C:8]([C:11](=[O:19])[C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)=[CH:9][CH:10]=1)C.[OH-].[Na+]>>[Cl:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([C:8]2[N:7]([CH3:20])[C:6]([CH2:5][C:4]([OH:21])=[O:3])=[CH:10][CH:9]=2)=[O:19])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
ethyl-5-(ρ-chlorobenzoyl)-1-methylpyrrole-2-acetate
Quantity
0.01 mol
Type
reactant
Smiles
C(C)OC(CC=1N(C(=CC1)C(C1=CC=C(C=C1)Cl)=O)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 3.06 g
TEMPERATURE
Type
TEMPERATURE
Details
About two-thirds of this solution is cooled
WASH
Type
WASH
Details
washed with ether
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=CC=C(N2C)CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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